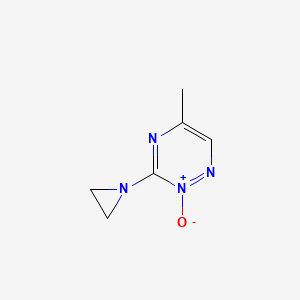![molecular formula C11H22N2O B14592237 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- CAS No. 61630-72-6](/img/structure/B14592237.png)
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- is a chemical compound known for its versatile applications in various fields. It is a derivative of propenamide and is characterized by the presence of a diethylamino group and a methyl group attached to the propenamide backbone. This compound is used in the synthesis of polymers and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- typically involves the reaction of propenamide with diethylamine and a methylating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and other performance materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propenamide backbone provides structural stability. These interactions enable the compound to exert its effects in various applications, such as enhancing the properties of polymers or facilitating drug delivery.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminopropyl Methacrylamide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N-[3-(Dimethylamino)propyl]acrylamide: Another related compound with a dimethylamino group.
Acrylamide: A simpler compound without the diethylamino and methyl groups.
Uniqueness
2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- is unique due to the presence of both the diethylamino and methyl groups, which confer specific properties such as increased hydrophilicity and reactivity. These characteristics make it particularly useful in applications requiring enhanced performance and specificity.
Properties
CAS No. |
61630-72-6 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H22N2O/c1-5-13(6-2)9-7-8-12-11(14)10(3)4/h3,5-9H2,1-2,4H3,(H,12,14) |
InChI Key |
VNLHOYZHPQDOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



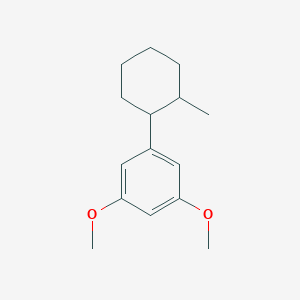
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
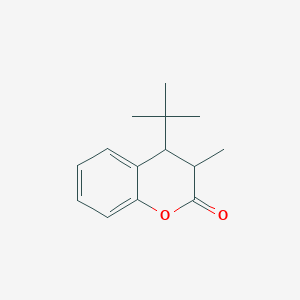


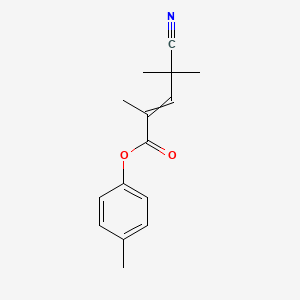
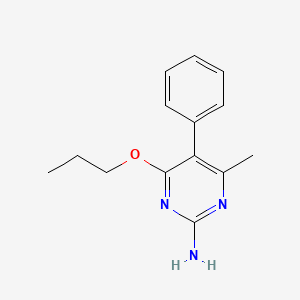
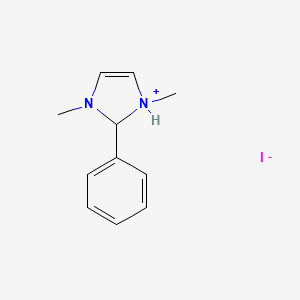

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)

